molecular formula C10H14ClNO B8012292 (2R)-2-phenylmorpholine hydrochloride

(2R)-2-phenylmorpholine hydrochloride

Cat. No.: B8012292
M. Wt: 199.68 g/mol
InChI Key: LJKUJBAIFSUTNM-PPHPATTJSA-N
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Description

Significance of Chiral Morpholine (B109124) Scaffolds in Heterocyclic Chemistry

Chiral morpholine scaffolds are considered privileged structures in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govnih.gov The presence of both a nitrogen and an oxygen atom in the six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to molecules containing this moiety. nih.gov The defined stereochemistry of chiral morpholines is crucial for their interaction with biological targets, which are themselves chiral. mdpi.comnih.gov This stereospecificity often dictates the pharmacological activity, with different enantiomers of a compound potentially exhibiting distinct biological effects. mdpi.comnih.gov The ability to synthesize enantiomerically pure morpholine derivatives is therefore of paramount importance for the development of selective and effective therapeutic agents. nih.govresearchgate.net

Historical Context of Phenylmorpholine Derivatives in Academic Investigations

The academic investigation of phenylmorpholine derivatives has a notable history, initially driven by their psychostimulant properties. A prominent early example is phenmetrazine, a 3-methyl-2-phenylmorpholine, which was investigated for its anorectic and stimulant effects. This led to broader research into the structure-activity relationships of substituted phenylmorpholines. These early studies established the importance of the phenylmorpholine core in modulating monoamine neurotransmitter levels, laying the groundwork for future investigations into the therapeutic potential of this class of compounds.

Overview of Academic Research Trajectories for (2R)-2-Phenylmorpholine Hydrochloride

While extensive research has been conducted on the broader class of phenylmorpholines, academic investigations focusing specifically on This compound are more niche. The available literature suggests that research on this specific enantiomer has primarily explored its utility as a chiral building block in asymmetric synthesis and as a precursor for more complex chiral molecules.

Key research trajectories include:

Asymmetric Synthesis and Chiral Auxiliaries: A significant area of academic inquiry has been the stereoselective synthesis of the (2R)-2-phenylmorpholine core. researchgate.net Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are a fundamental tool in asymmetric synthesis. nih.govresearchgate.netsfu.canih.gov While the direct application of this compound as a commercial chiral auxiliary is not widely documented, the principles of its synthesis are rooted in the methodologies developed for creating such chiral molecules. Academic efforts in this area focus on developing efficient and highly stereoselective routes to access the (2R)-enantiomer, which can then be used to construct more complex chiral targets.

Medicinal Chemistry Research: In the realm of medicinal chemistry, the focus has been on using the (2R)-2-phenylmorpholine scaffold as a starting point for the synthesis of novel derivatives with potential therapeutic applications. chemimpex.comnih.gov The rationale is that the defined stereochemistry of the (2R)-enantiomer can lead to more specific interactions with biological targets, potentially resulting in improved efficacy and reduced off-target effects compared to racemic mixtures. mdpi.comuff.br Research in this area involves the chemical modification of the (2R)-2-phenylmorpholine core to explore structure-activity relationships and identify new lead compounds for various disease targets.

The following table summarizes the primary areas of academic research focusing on chiral 2-phenylmorpholine (B1329631) systems, with a specific emphasis on the relevance to the (2R) enantiomer.

Research AreaFocusRelevance to this compound
Asymmetric Synthesis Development of stereoselective methods for the synthesis of chiral morpholines.The synthesis of enantiomerically pure (2R)-2-phenylmorpholine is a key objective, enabling its use as a chiral building block.
Chiral Auxiliaries The use of chiral molecules to control the stereochemistry of chemical reactions.Methodologies for synthesizing chiral auxiliaries are often applicable to the synthesis of (2R)-2-phenylmorpholine.
Medicinal Chemistry Design and synthesis of novel bioactive molecules based on the morpholine scaffold.(2R)-2-phenylmorpholine serves as a key starting material for the synthesis of enantiomerically pure drug candidates. chemimpex.comnih.gov

Detailed research findings from academic studies have demonstrated the feasibility of producing highly enantiomerically enriched 2-substituted morpholines through various synthetic strategies. These methods are crucial for obtaining the this compound in a form suitable for further chemical exploration and biological evaluation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUJBAIFSUTNM-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r 2 Phenylmorpholine Hydrochloride and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing specific stereoisomers of chiral molecules like (2R)-2-phenylmorpholine. Various strategies have been developed to control the stereochemical outcome of the synthesis.

Chiral Auxiliary-Mediated Approaches to (2R)-2-Phenylmorpholine

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed for potential reuse. wikipedia.org This method has been successfully applied to the synthesis of various chiral compounds. wikipedia.orgrcsi.com

One common strategy involves the use of commercially available chiral auxiliaries, such as those derived from ephedrine (B3423809) or oxazolidinone, to control the formation of the chiral center at the C2 position of the morpholine (B109124) ring. sigmaaldrich.com For instance, a chiral auxiliary can be attached to a precursor molecule, guiding a subsequent cyclization or alkylation reaction to favor the formation of the (2R) stereoisomer. Once the morpholine ring is formed, the auxiliary is cleaved to yield the target compound. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. wikipedia.org

Notable chiral auxiliaries used in asymmetric synthesis include:

(1R,2S)-(-)-Ephedrine sigmaaldrich.com

(1S,2S)-(+)-Pseudoephedrine sigmaaldrich.com

(S)-4-Benzyl-2-oxazolidinone sigmaaldrich.com

trans-2-Phenyl-1-cyclohexanol wikipedia.org

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. taylorfrancis.com This field is broadly divided into transition metal catalysis and organocatalysis.

Transition metal catalysts, particularly those based on rhodium, ruthenium, and copper, are powerful tools for enantioselective synthesis. taylorfrancis.comrsc.orgnih.gov Asymmetric hydrogenation is a prominent example, where a prochiral unsaturated precursor of the morpholine ring is hydrogenated using a chiral metal complex to create the stereocenter with high enantioselectivity.

A study on the asymmetric hydrogenation of unsaturated morpholines utilized a rhodium catalyst with a bisphosphine ligand possessing a large bite angle. rsc.org This method yielded a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. rsc.org The choice of ligand is paramount in these reactions, as it dictates the chiral environment around the metal center, thereby controlling the facial selectivity of the hydrogenation.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield
Rh(COD)₂BF₄ / (R)-C3-TunePhosN-Boc-5-phenyl-3,4-dihydro-2H-1,4-oxazine(R)-N-Boc-2-phenylmorpholine99%>99%
Rh(COD)₂BF₄ / (R)-DTBM-SEGPHOSN-Boc-5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine(R)-N-Boc-2-(4-fluorophenyl)morpholine98%>99%
Rh(COD)₂BF₄ / (R)-C3-TunePhosN-Boc-5-(2-thienyl)-3,4-dihydro-2H-1,4-oxazine(R)-N-Boc-2-(2-thienyl)morpholine99%>99%

Data sourced from a study on asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. rsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a metal-free alternative to traditional methods. nih.gov This approach often relies on the formation of transient, covalently bound intermediates, such as enamines or iminium ions, to activate the substrate and control the stereoselectivity. nih.govnih.gov

Proline and its derivatives are classic examples of organocatalysts that can be used in asymmetric aldol (B89426) or Mannich reactions to construct key fragments of the morpholine ring. youtube.com For instance, an asymmetric Mannich reaction between an appropriate aldehyde, an amine, and a ketone, catalyzed by a chiral proline derivative, can generate a β-amino alcohol precursor with high enantiopurity. This intermediate can then be cyclized to form the desired (2R)-2-phenylmorpholine. youtube.com The stereochemical outcome is often rationalized by the formation of a well-defined transition state, where the catalyst shields one face of the reactive intermediate. youtube.com

CatalystReaction TypeReactant 1Reactant 2ProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
(S)-ProlineMannich ReactionAldehydeAminesyn-β-Amino alcoholup to 95:5up to >99%
Chiral Phosphoric AcidMichael Additionα,β-Unsaturated aldehydeMalonateChiral adduct-up to 98%
Chiral SquaramideMichael AdditionNitroalkene1,3-Dicarbonyl compoundChiral adductup to 99:1up to 99%

Stereoselective Cyclization Reactions

The final ring-closing step to form the morpholine scaffold is a critical stage where stereochemistry can be controlled.

The stereoselective synthesis of vicinal amino alcohols is a fundamental challenge in organic chemistry. nih.gov These compounds are direct precursors to morpholines. nih.govdiva-portal.org One common method involves the intramolecular cyclization of a chiral β-amino alcohol. The stereocenters in the β-amino alcohol, often established through methods like Sharpless asymmetric aminohydroxylation or asymmetric reduction of α-amino ketones, directly translate to the stereochemistry of the final morpholine product. diva-portal.orgnih.gov

For example, a (1R,2R)-2-amino-1-phenylethanol derivative can undergo an intramolecular Williamson ether synthesis or a Mitsunobu reaction to yield (2R)-2-phenylmorpholine. The reaction conditions for the cyclization must be carefully chosen to avoid racemization or epimerization of the existing stereocenters.

A notable approach involves the Sharpless asymmetric epoxidation to establish the required stereocenters in the synthesis of morpholine derivatives. nih.gov This method was used to synthesize both (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine from 3-chlorocinnamic acid. nih.gov The key step is the creation of a chiral epoxide, which is then opened by an amine to form the β-amino alcohol, followed by cyclization. nih.gov

Ring-Opening/Ring-Closure Sequences (e.g., Activated Aziridines/Azetidines with Haloalcohols)

A prominent strategy for the synthesis of substituted morpholines involves the sequential ring-opening of an activated aziridine (B145994) followed by an intramolecular ring-closure. This method provides a versatile entry to 2-substituted and 2,3-disubstituted morpholines.

One notable approach utilizes a metal-free, one-pot synthesis from aziridines and haloalcohols. beilstein-journals.orgnih.gov This process is initiated by an SN2-type ring opening of the aziridine with a haloalcohol, facilitated by an inexpensive and simple oxidant like ammonium (B1175870) persulfate. beilstein-journals.org The resulting haloalkoxy amine intermediate then undergoes intramolecular cyclization to furnish the morpholine ring. beilstein-journals.org This method is advantageous as it avoids the use of transition metal catalysts and can be conducted at room temperature. beilstein-journals.orgnih.gov Furthermore, the use of chiral aziridines allows for the synthesis of optically pure morpholines. beilstein-journals.org

Table 1: Metal-Free Synthesis of Morpholines from Aziridines and Haloalcohols beilstein-journals.org
Aziridine ReactantHaloalcohol ReactantProductYield (%)
N-Tosyl-2-phenylaziridine2-Chloroethanol4-Tosyl-2-phenylmorpholine85
N-Tosyl-2-methylaziridine2-Chloroethanol4-Tosyl-2-methylmorpholine82
N-Boc-2-phenylaziridine2-Bromoethanol4-Boc-2-phenylmorpholine78

Research has also explored the use of N-(1-phenylethyl)aziridine-2-carboxylate esters as versatile starting materials. nih.gov The ring-opening of these aziridines with various nucleophiles, followed by subsequent transformations, provides access to a range of biologically relevant compounds, showcasing the synthetic utility of this ring-opening strategy. nih.gov

Classical and Novel Synthetic Pathways to 2-Phenylmorpholine (B1329631) Derivatives

The construction of the 2-phenylmorpholine scaffold can be achieved through a variety of synthetic pathways, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.

Classical approaches to morpholine synthesis often rely on nucleophilic substitution and condensation reactions. A common method involves the reaction of vicinal amino alcohols with appropriate electrophiles. For instance, the synthesis of certain aminobenzoquinones involves a substitution reaction between a halogenated intermediate and 4-(2-aminoethyl)morpholine (B49859) in methanol (B129727). nih.gov One-pot procedures have also been developed, such as the reaction between dimethylhydroquinone and 4-(2-aminoethyl)morpholine in the presence of sodium iodate (B108269) to yield a non-halogenated analog. nih.gov

A novel and practical strategy for morpholine synthesis is based on the divergent reactivity of a common halonium intermediate generated from widely available alkenes. nih.govacs.orgnih.gov This method employs a Lewis acid-catalyzed halo-etherification process. nih.govacs.orgnih.gov The reaction of an alkene with an N-protected amino alcohol in the presence of a halogen source (like NBS or NIS) and a Lewis acid catalyst, such as indium(III) triflate (In(OTf)₃), generates a haloether intermediate. nih.govacs.org Subsequent base-mediated intramolecular cyclization affords the morpholine product with exceptional regioselectivity for both activated and unactivated olefins. nih.govacs.org Mechanistic studies have revealed an interesting regiochemical kinetic resolution process in this transformation. nih.govnih.gov

Table 2: Lewis Acid-Catalyzed Morpholine Synthesis acs.org
AlkeneAmino AlcoholHalogen SourceLewis AcidProduct Yield (%)
StyreneN-(2-nitrobenzenesulfonyl)ethanolamineNBSIn(OTf)₃85
1-OcteneN-(p-toluenesulfonyl)ethanolamineNISIn(OTf)₃75
CyclohexeneN-(2-nitrobenzenesulfonyl)ethanolamineNBSIn(OTf)₃92

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, providing a versatile method for the synthesis of arylated amines, including morpholine derivatives. nih.gov The Buchwald-Hartwig amination, for example, allows for the coupling of morpholine with aryl halides or pseudohalides. nih.govacs.org This methodology is highly valued for its generality and the development of reliable catalyst systems that operate under user-friendly conditions. nih.gov These reactions are often employed in the synthesis of complex molecules, including pharmaceuticals, where the introduction of a morpholine moiety is a key step. nih.govnobelprize.orgyoutube.comyoutube.com The choice of palladium precursor, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds from three or more starting materials in a single operation. nih.govfrontiersin.org While specific MCRs for the direct synthesis of (2R)-2-phenylmorpholine are not extensively detailed in the provided context, the principles of MCRs are highly applicable to the synthesis of diverse morpholine derivatives. For example, an A³ coupling reaction involving an amine (like morpholine), an aldehyde, and an alkyne can be used to generate propargylamines, which can be precursors to various heterocyclic structures. researchgate.net The development of MCRs for morpholine synthesis represents a promising area for future research, aiming to enhance synthetic efficiency and molecular diversity. nih.govfrontiersin.orgrsc.orgyoutube.com

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Optimizing reaction conditions is paramount for maximizing the yield and controlling the stereochemistry of the desired product. In the context of synthesizing (2R)-2-phenylmorpholine and its derivatives, several factors are critical.

For Lewis acid-catalyzed morpholine synthesis, the choice and loading of the Lewis acid, as well as the stoichiometry of the halogen source, significantly impact the reaction yield. acs.org For instance, indium(III) triflate has been identified as an optimal Lewis acid in certain systems, and fine-tuning its concentration is key to maximizing product formation. acs.org

In palladium-catalyzed cross-coupling reactions, the nature of the ligand, the palladium-to-ligand ratio, the choice of base, and the solvent all play crucial roles in the efficiency and selectivity of the C-N bond formation. nih.gov

For ring-opening/ring-closure sequences, the reaction temperature, the nature of the activating group on the aziridine, and the choice of base for the cyclization step are critical parameters to control for achieving high yields and diastereoselectivity. beilstein-journals.orgnih.gov

Furthermore, in multi-enzyme cascades for the synthesis of chiral amino alcohols (precursors to chiral morpholines), factors such as the choice of stereocomplementary enzymes, temperature, and substrate concentration are optimized to achieve high enantio- and diastereoselectivity. nih.gov

Influence of Temperature and Solvent Systems on Enantioselectivity

The enantioselective synthesis of 2-substituted chiral morpholines is highly sensitive to reaction parameters, with temperature and solvent systems playing a pivotal role in determining the stereochemical outcome. In the asymmetric hydrogenation of 2-substituted dehydromorpholines, a key strategy for accessing chiral morpholines, the choice of solvent can significantly impact both the conversion rate and the enantiomeric excess (ee). semanticscholar.orgnih.gov

For instance, in the iridium-catalyzed asymmetric hydrogenation of 2-substituted quinoxalines, a related heterocyclic system, a solvent switch from a toluene/dioxane mixture to ethanol (B145695) was shown to dramatically influence the reaction's stereochemistry and rate. The ethanol solvent system was found to accelerate the hydrogenation process. nih.gov This suggests that protic solvents can play an active role in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize the transition state leading to the desired enantiomer.

Temperature also exerts a strong influence. While lower temperatures are generally favored to enhance enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between diastereomeric transition states, this often comes at the cost of reduced reaction rates. Optimization is therefore crucial. For example, in the asymmetric hydrogenation of dehydromorpholines, it was observed that decreasing the reaction temperature can be beneficial, but a balance must be struck with the reaction time to achieve high conversion and enantioselectivity. semanticscholar.org

A study on the synthesis of pyrazolo[5,1-a]isoquinolines demonstrated a clear solvent- and temperature-dependent switch in chemoselectivity, highlighting the power of these parameters to direct reaction pathways. researchgate.net Similarly, in the context of asymmetric catalysis using biobased solvents, the coordinating ability of ethereal solvents like 2-MeTHF and CPME has been shown to affect the configurational stability of organometallic reagents, which can be critical for stereochemical fidelity. nih.gov

The following table summarizes the general effects of solvent and temperature on enantioselectivity based on studies of related heterocyclic systems.

ParameterGeneral Effect on EnantioselectivityConsiderations
Temperature Lower temperatures generally lead to higher enantiomeric excess (ee).May significantly decrease reaction rates, requiring longer reaction times or more active catalysts.
Solvent Polarity Can influence catalyst solubility, substrate conformation, and transition state stability. Protic solvents may participate in the catalytic cycle.The optimal solvent is highly substrate and catalyst dependent. A screening of various solvents is often necessary.
Solvent Coordinating Ability Ethereal solvents can coordinate to metal catalysts, influencing their reactivity and the stereochemical environment.The degree of coordination can impact the rate of enantiomerization of chiral intermediates. nih.gov

Protecting Group Strategies in Chiral Morpholine Synthesis

The synthesis of complex molecules like (2R)-2-phenylmorpholine often necessitates the use of protecting groups to mask reactive functionalities, thereby preventing unwanted side reactions and enabling regioselective and stereoselective transformations. jocpr.com The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com

In the context of chiral morpholine synthesis, the nitrogen atom of the morpholine ring is frequently protected. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.com The Boc group, for instance, is widely used due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dioxane. creative-peptides.comresearchgate.net

A general strategy for synthesizing C2-functionalized, N-protected morpholines involves the use of an N-benzyl protecting group. This group is stable throughout the synthetic sequence and can be removed via hydrogenation at a later stage. nih.gov The use of orthogonal protecting groups is a particularly powerful strategy in multi-step syntheses. jocpr.com This allows for the selective deprotection of one functional group while others remain protected. For example, in a molecule containing both a Boc-protected amine and a benzyl-protected alcohol, the Boc group can be removed with acid without affecting the benzyl (B1604629) ether, which typically requires hydrogenolysis for cleavage.

The selection of a protecting group can also influence the stereochemical outcome of a reaction. While not directly a protecting group, the N-acyl directing group in the asymmetric hydrogenation of enamines is a crucial activating group that also directs the stereochemical course of the reaction. semanticscholar.org

The table below outlines some common protecting groups used for the nitrogen atom in morpholine synthesis and their typical deprotection conditions.

Protecting GroupAbbreviationTypical Deprotection ConditionsKey Features
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl in dioxane) researchgate.netStable to base and nucleophiles; widely used.
BenzyloxycarbonylCbzCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
BenzylBnCatalytic hydrogenation (e.g., H₂, Pd/C)Robust and stable to a wide range of conditions.
AllylAllPalladium(0) catalysis nih.govCan be removed under neutral conditions, offering orthogonality to acid- and base-labile groups.
p-ToluenesulfonylTsReductive cleavage (e.g., Na/NH₃) or strong acidVery stable, often used when robust protection is needed.

Role of Bases and Catalysts in Stereoselective Cyclization

The formation of the chiral morpholine ring through stereoselective cyclization is a critical step where the desired stereochemistry is often established. The choice of catalyst and base is paramount in controlling this transformation.

One of the most effective methods for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursors. semanticscholar.orgnih.gov In this approach, a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, is employed. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, leading to a high enantiomeric excess of one enantiomer. semanticscholar.orgnih.gov A study demonstrated that a bisphosphine-rhodium catalyst with a large bite angle was highly effective, affording a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. semanticscholar.orgnih.gov

In cyclization reactions that form the morpholine ring, bases play a crucial role in promoting the intramolecular nucleophilic attack. For instance, in the synthesis of N-unprotected piperazines and morpholines, sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are used to facilitate the cyclization step. nih.gov The choice of base can influence the reaction's efficiency and selectivity.

In a different approach, a photocatalytic, diastereoselective annulation strategy for the synthesis of morpholines employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. This highlights the potential of multi-catalyst systems in complex cyclizations.

The following table provides examples of catalyst and base systems used in the synthesis of chiral morpholines and related heterocycles.

Reaction TypeCatalyst/Base SystemRoleReference
Asymmetric Hydrogenation[Rh(cod)₂]SbF₆ / Chiral Bisphosphine LigandCreates a chiral environment for enantioselective hydrogenation. semanticscholar.orgnih.gov
Intramolecular CyclizationSodium Hydride (NaH)Acts as a strong, non-nucleophilic base to deprotonate the nucleophile for ring closure. nih.gov
Intramolecular CyclizationPotassium tert-butoxide (tBuOK)A strong base used to promote cyclization. nih.gov
Intramolecular CyclizationCesium Carbonate (Cs₂CO₃)A mild base used in transition-metal-free cyclizations. rsc.org rsc.org

Continuous Flow Synthesis Approaches for Chiral Morpholine Intermediates

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.gov These benefits are particularly relevant for the synthesis of chiral intermediates, where precise control over reaction conditions is essential for achieving high enantioselectivity. rsc.orgnih.gov

The application of continuous flow systems to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates has been the subject of extensive review. rsc.orgnih.govresearchgate.net These systems can incorporate various catalytic methods, including biocatalysis, organometallic catalysis, and metal-free organocatalysis, to induce asymmetry. rsc.orgnih.gov

For the synthesis of chiral morpholine intermediates, a continuous flow approach could involve several key steps. For example, a packed-bed reactor containing an immobilized chiral catalyst could be used for the asymmetric hydrogenation of a dehydromorpholine precursor. This setup allows for the continuous conversion of the starting material to the chiral product, with the catalyst being easily retained and reused, which is both economical and sustainable.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next without the need for intermediate purification steps. acs.org This can significantly reduce processing time and waste generation. For instance, a flow system could be designed to first perform a protection step, followed by a stereoselective cyclization, and finally, deprotection to yield the target chiral morpholine hydrochloride.

While specific examples for the continuous flow synthesis of (2R)-2-phenylmorpholine hydrochloride are not extensively detailed in the literature, the principles and technologies are well-established for a wide range of other chiral molecules, demonstrating the feasibility of this approach. rsc.orgnih.govacs.org A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been reported to provide substituted morpholines under continuous flow conditions, showcasing the potential of this technology for morpholine synthesis. organic-chemistry.org

The table below summarizes the potential advantages of using continuous flow synthesis for chiral morpholine intermediates.

Feature of Continuous Flow SynthesisAdvantage for Chiral Morpholine Synthesis
Precise Temperature Control Enhanced enantioselectivity by maintaining optimal temperature profiles.
Efficient Mixing Improved reaction rates and yields, particularly for heterogeneous catalytic reactions.
Immobilized Catalysts Facile catalyst separation and reuse, reducing costs and metal contamination in the product.
Telescoped Reactions Reduced cycle times, minimized manual handling, and lower solvent consumption.
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce the risks associated with highly reactive or exothermic processes.

Stereochemical Investigations and Enantioselective Control

Analysis of Diastereoselectivity and Enantiomeric Excess in Morpholine (B109124) Synthesis

The synthesis of substituted morpholines, including those with a phenyl group at the C2 position, often yields multiple stereoisomers. The control of diastereoselectivity (the preferential formation of one diastereomer over others) and enantiomeric excess (a measure of the purity of a single enantiomer) is a key challenge and a benchmark for synthetic utility. wikipedia.orglibretexts.org

Researchers have developed numerous catalytic methods to achieve high levels of stereocontrol. One notable strategy involves a one-pot reaction using palladium(0) and iron(III) catalysis to synthesize diversely substituted morpholines from accessible starting materials like oxiranes and amino-alcohols. acs.org This method has proven effective in producing morpholines with good to excellent diastereoselectivities. acs.org Similarly, photocatalytic methods have emerged, using visible light, a Lewis acid, and a Brønsted acid to facilitate a diastereoselective annulation process, providing access to complex morpholine scaffolds with high stereoselectivity. nih.govacs.org These photocatalytic strategies can generate morpholine products with a high diastereomeric ratio (dr), often greater than 20:1. acs.org

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols represents another advanced technique. This atom-economic pathway yields highly substituted morpholines with exceptional diastereo- and enantioselectivities, reaching up to >99:1 dr and >99.9% ee in some cases. rsc.org Palladium-catalyzed carboamination is also a key reaction in the stereocontrolled synthesis of morpholines. nih.gov For instance, the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols generates products as single stereoisomers with greater than 20:1 dr. nih.gov However, the synthesis of 2,3- and 2,5-disubstituted morpholines using a similar strategy resulted in only modest diastereoselectivity (2:1 dr). nih.gov

The table below summarizes the outcomes of various synthetic methods, highlighting the achieved diastereoselectivity and enantiomeric excess.

Synthetic MethodCatalyst/ReagentsSubstitution PatternDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Photocatalytic AnnulationVisible-light photocatalyst, Lewis acid, Brønsted acid2,3-disubstituted>20:1Not specified acs.org
Rhodium-catalyzed CyclizationRhodium catalyst2,5- and 2,6-disubstituted; 2,3,5- and 2,5,6-trisubstitutedup to >99:1up to >99.9% rsc.org
Palladium-catalyzed CarboaminationPd(OAc)₂, P(2-furyl)₃, NaOtBucis-3,5-disubstituted>20:1Starts from enantiopure precursors nih.gov
Palladium-catalyzed CarboaminationPd(OAc)₂, P(2-furyl)₃, NaOtBu2,5-disubstituted2:1Not specified nih.gov
Organocatalytic SynthesisOrganocatalystC2-functionalizedNot specified75-98% nih.gov

Kinetic Resolution Strategies for 2-Phenylmorpholine (B1329631) Systems

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This approach allows for the isolation of one enantiomer in high enantiomeric excess from the unreacted starting material. wikipedia.org

A more advanced strategy, known as dynamic kinetic resolution (DKR), combines rapid racemization of the starting material with a stereoselective reaction. wikipedia.org In an ideal DKR process, the starting material enantiomers are continuously interconverting, allowing the chiral catalyst to convert the entire racemic mixture into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. wikipedia.orgprinceton.edu For a DKR to be efficient, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

This methodology has been successfully applied to the synthesis of precursors for the antidepressant reboxetine, which features a 2-phenylmorpholine core. The dynamic kinetic resolution-driven asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones produces the corresponding (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones. nih.gov This process simultaneously controls two adjacent stereogenic centers with excellent diastereoselectivity and enantioselectivity, providing a concise route to all four stereoisomers of reboxetine. nih.gov

Other applications include the palladium-catalyzed kinetic resolution of β-alkyl phenylethylamine derivatives, which are structurally related to 2-phenylmorpholine. mdpi.com By using a chiral mono-N-protected amino acid (MPAA) ligand, enantioselective C-H activation can be achieved, leading to the kinetic resolution of the racemic starting material. mdpi.com Enzymatic reactions are also widely used in kinetic resolutions. For example, lipases have been employed in the DKR of racemic alcohols through selective acylation of one enantiomer, coupled with a ruthenium catalyst to facilitate racemization of the alcohol. wikipedia.org

Conformational Analysis of 2-Phenylmorpholine Derivatives

The three-dimensional shape, or conformation, of 2-phenylmorpholine derivatives is crucial to their function. Conformational analysis, often performed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, provides insight into the preferred spatial arrangement of the molecule. nih.gov

Studies on phenylmorphan (B1201687) derivatives, which contain a 2-phenylmorpholine-like core within a larger fused ring system, have revealed specific conformational preferences. nih.gov For these compounds, the cyclohexane (B81311) and piperidine (B6355638) rings (analogous to the morpholine ring) exclusively adopt a chair-chair conformation. nih.gov This conformation is somewhat distorted from a perfect staggered chair arrangement. nih.gov

A key finding from these analyses is the orientation of the phenyl group. In phenylmorphans, the phenyl ring is oriented to fit into the cleft created by the other two rings. nih.gov In the (+)-enantiomer, which exhibits morphine-like properties, the phenyl group's orientation relative to the piperidine ring is the same as that observed in morphine itself. nih.gov Conversely, in a 9α-methyl analogue, the plane of the phenyl ring bisects the piperidine ring, a conformation that is inconsistent with typical opioid agonists and aligns with the atypical properties of its enantiomers. nih.gov This highlights that the specific, stable conformation of the phenyl group is a critical determinant of the molecule's interaction with its biological targets.

Impact of Stereochemistry on Molecular Recognition in Research Contexts

The precise stereochemistry of 2-phenylmorpholine derivatives directly governs their ability to be recognized by and interact with biological molecules, such as receptors and enzymes. The distinct three-dimensional arrangement of a molecule's enantiomers leads to different pharmacological profiles.

The importance of stereochemistry is clearly demonstrated in the different biological activities of phenylmorphan enantiomers. As noted previously, the specific orientation of the phenyl group in the (+)-enantiomer is consistent with its morphine-like properties, while a different orientation in an analogue leads to atypical activity. nih.gov This difference in molecular recognition underscores how subtle changes in stereoconformation can dramatically alter biological function.

Further evidence comes from studies on C2-functionalized morpholines. The binding affinity for dopamine (B1211576) receptors (D1-D4) was shown to be significantly different between the racemic mixture and the enantiopure isomers of a synthesized morpholine derivative. nih.gov This demonstrates that one enantiomer typically has a much higher affinity for the receptor than the other, a common principle in pharmacology.

Biological Activity Data for Morpholine Isomers at Dopamine Receptors nih.gov
CompoundD₁ (Kᵢ, μM)D₂ (Kᵢ, μM)D₃ (Kᵢ, μM)D₄ (Kᵢ, μM)
Racemic Isomer>100.2640.1470.088
Enantiopure Isomer>100.1320.0790.032

The development of synthetic methods that provide high diastereoselectivity and enantiomeric excess is therefore not just an academic challenge but a practical necessity for medicinal chemistry. acs.org Access to stereochemically pure compounds is essential for elucidating structure-activity relationships and developing selective therapeutic agents. acs.orgnih.gov The ability to synthesize specific stereoisomers of morpholine-containing scaffolds allows for the creation of libraries of complex molecules for screening and the development of potent and selective bioactive compounds. acs.org

Reactivity Profiles and Transformational Chemistry of 2r 2 Phenylmorpholine Hydrochloride

Functional Group Transformations on the Morpholine (B109124) Ring System

The secondary amine of the morpholine ring is the most reactive site for functional group transformations. These reactions primarily involve the nitrogen atom's lone pair of electrons, making it a potent nucleophile.

N-Alkylation: The nitrogen atom can be readily alkylated to form tertiary amines. This is a common transformation for phenylmorpholine derivatives. For instance, the reaction with alkyl halides in the presence of a base leads to the corresponding N-alkylated products. A notable example is the methylation of 2-phenylmorpholine (B1329631) to produce phenmetrazine (3-methyl-2-phenylmorpholine). While this reaction is widely documented for the synthesis of phenmetrazine and its analogs, the specific conditions can be tailored to introduce a variety of alkyl groups at the nitrogen position.

N-Acylation: Acylation of the secondary amine with acid chlorides or anhydrides yields N-acylmorpholine derivatives. This reaction is typically rapid and proceeds under mild conditions, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. The resulting amides are generally stable compounds.

N-Sulfonylation: Similar to acylation, the secondary amine can react with sulfonyl chlorides to form sulfonamides. This reaction is also typically carried out in the presence of a base. The resulting N-sulfonyl derivatives have been explored in the synthesis of various biologically active molecules.

Oxidation: The morpholine ring can undergo oxidative transformations. For example, the oxidation of N-phenylmorpholine with ozone has been shown to produce a lactam and a diformyl derivative, indicating that the carbon atoms adjacent to the nitrogen are susceptible to oxidation researchgate.net. This suggests that the morpholine ring in 2-phenylmorpholine could be similarly oxidized, leading to ring-opened or rearranged products.

Chemical Derivatization of the Phenyl Moiety

The phenyl group of (2R)-2-phenylmorpholine can be modified through electrophilic aromatic substitution reactions. The morpholine ring acts as an ortho-, para-directing group, although its activating or deactivating influence can be complex.

Nitration: The introduction of a nitro group onto the phenyl ring is a feasible transformation. The synthesis of 4-(4-nitrophenyl)morpholine has been reported through various methods, including the reaction of morpholine with 1-fluoro-4-nitrobenzene nih.govchemicalbook.com. While this specific example does not start from 2-phenylmorpholine, a patent describes the nitration of 4-phenylmorpholin-3-one to yield 4-(4-nitrophenyl)morpholin-3-one, which is a closely related structure google.com. This indicates that direct nitration of the phenyl ring in phenylmorpholine derivatives is a viable synthetic route. The reaction typically employs a mixture of nitric acid and sulfuric acid.

ReactantReagentProductReference
4-phenylmorpholin-3-oneNitrating Agent4-(4-nitrophenyl)morpholin-3-oneWO2019138362A1 google.com
Morpholine1-fluoro-4-nitrobenzene4-(4-nitrophenyl)morpholinePMC3212455 nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for attaching alkyl and acyl groups to aromatic rings beilstein-journals.orgmdpi.comnih.govorganic-chemistry.orgwisdomlib.org. While no specific examples of Friedel-Crafts reactions on (2R)-2-phenylmorpholine have been found in the searched literature, it is conceivable that under appropriate Lewis acid catalysis, the phenyl ring could undergo such transformations, leading to a variety of substituted derivatives.

Ring-Opening and Rearrangement Reactions of the Morpholine Core

Under certain conditions, the morpholine ring can undergo cleavage or rearrangement. These reactions are generally more forcing than the functional group transformations described above.

Oxidative Cleavage: The carbon-carbon bond within the morpholine ring can be cleaved under oxidative conditions. Research has shown that N-aryl morpholines can undergo copper-catalyzed oxidative cleavage of the Cα-Cβ bond in the presence of air, yielding amide products wjpsonline.com. Another method involves visible-light-induced oxidative ring-opening of morpholine derivatives to produce diformyl compounds google.com. These findings suggest that the morpholine core of (2R)-2-phenylmorpholine is susceptible to similar oxidative ring-opening reactions, which could be a route to novel derivatives.

SubstrateCatalyst/ConditionsProduct TypeReference
N-Aryl MorpholinesCopper-based catalyst, airAmidesAngew. Chem. Int. Ed. 2019, 58, 10659-10663 wjpsonline.com
Morpholine DerivativesVisible light, O2Diformyl compoundsCN113072460B google.com

Diastereoselective Reactions Involving Morpholine Derivatives

The chiral center at the C2 position of (2R)-2-phenylmorpholine makes it a potential chiral auxiliary for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

While no specific examples of (2R)-2-phenylmorpholine being used as a chiral auxiliary in Diels-Alder reactions were found in the reviewed literature, the principle is well-established with other chiral molecules. For instance, chiral oxazolidinones, which share some structural similarities with the N-acylated morpholine system, are widely used as chiral auxiliaries in Diels-Alder reactions to control the diastereoselectivity of the cycloaddition.

In a hypothetical scenario, (2R)-2-phenylmorpholine could be N-acylated with a dienophile-containing moiety. The bulky phenyl group at the adjacent stereocenter would then be expected to direct the approach of the diene from the less hindered face, leading to a high degree of diastereoselectivity in the resulting cycloadduct. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. The effectiveness of such an approach would depend on the conformational rigidity of the N-acyl-2-phenylmorpholine system and the steric influence of the phenyl group.

Applications in Advanced Chemical Synthesis and Pharmaceutical Research

(2R)-2-Phenylmorpholine Hydrochloride as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. nih.govresearchgate.net The use of such building blocks is a cornerstone of modern asymmetric synthesis, allowing chemists to construct intricate molecular architectures with high levels of stereocontrol, which is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net this compound, with its defined stereocenter, is an exemplary chiral synthon employed in the creation of more complex structures. researchgate.net

The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs. nih.govresearchgate.net The inherent structure of this compound can be leveraged to generate novel and complex heterocyclic frameworks. Synthetic strategies such as multicomponent reactions (MCRs) are highly effective for building molecular complexity in a single step. nih.gov For instance, domino reactions like the Knoevenagel intramolecular hetero-Diels–Alder (IMHDA) strategy have been used to assemble highly functionalized polyheterocyclic systems, creating multiple new bonds and stereocenters in a one-pot process. nih.gov While not starting directly from 2-phenylmorpholine (B1329631), these methodologies exemplify how a pre-existing heterocyclic core can be elaborated into a more complex scaffold. The presence of the phenyl group and the defined stereochemistry in the (2R)-2-phenylmorpholine structure offers unique steric and electronic properties that can influence the outcome of such complex reactions, guiding the formation of specific diastereomers.

The most significant application of chiral morpholine derivatives as building blocks is in the synthesis of optically active pharmaceutical agents and their precursors. The precise three-dimensional arrangement of atoms is critical for a drug's interaction with its biological target.

Aprepitant Intermediates: Aprepitant is a neurokinin-1 (NK1) receptor antagonist, and its structure features a complex substituted morpholine core with three stereocenters. researchgate.net The synthesis of Aprepitant relies heavily on stereoselective methods to construct this core. researchgate.net A key intermediate in several synthesis routes is a substituted morpholine derivative, such as (2R, 3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]oxyethyl]-3-(4-fluorophenyl)-morpholine hydrochloride. google.com The synthesis of this intermediate often involves the use of chiral precursors to establish the correct stereochemistry. For example, one approach involves a Lewis acid-mediated coupling of an enantiopure alcohol with a morpholinone derivative, followed by a crystallization-induced asymmetric transformation to obtain a single, desired diastereomer. researchgate.net Another method describes the condensation of 4-benzyl-2-hydroxy-morpholine-3-one with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol to build the necessary backbone. google.com These syntheses underscore the importance of chiral morpholine-like structures in accessing complex drug targets like Aprepitant. nih.gov

Morphine Analogs: Morphine and its related alkaloids possess a chemically versatile and complex pentacyclic structure. benthamscience.com The modification of this natural product scaffold has led to the development of numerous opioid ligands with improved therapeutic profiles. benthamscience.comnih.gov The synthesis of novel morphine analogs often involves the strategic introduction of new functional groups or the alteration of existing rings. nih.gov While not a direct precursor, a chiral building block like this compound represents a substructure that can be envisioned in the design of simplified, non-natural morphine analogs. Medicinal chemists often deconstruct complex natural products into key pharmacophoric elements and then use chiral building blocks to reconstruct simplified, synthetically accessible analogs that retain the desired biological activity. The phenylmorpholine moiety could be incorporated as a replacement for certain ring systems of the natural morphinan (B1239233) skeleton to explore new structure-activity relationships.

Role in the Development of New Chemical Entities (NCEs) in Medicinal Chemistry Research (Non-Clinical Focus)

In medicinal chemistry, the morpholine ring is a widely used scaffold for developing New Chemical Entities (NCEs). e3s-conferences.orgnih.gov Its inclusion in a molecule can enhance potency through specific molecular interactions with target proteins and favorably modulate pharmacokinetic properties. nih.govnih.govresearchgate.net The morpholine moiety is valued for its ability to act as a flexible yet conformationally constrained scaffold, positioning key substituents in the correct orientation for optimal binding. acs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. e3s-conferences.orge3s-conferences.org For morpholine derivatives, SAR studies explore how modifications to the morpholine ring or its substituents affect interactions with biological targets.

The electronic properties of substituents on a morpholine-based scaffold can dramatically influence its binding affinity for a target protein. rsc.org The introduction of electron-donating or electron-withdrawing groups alters the electron distribution within the molecule, affecting its ability to participate in non-covalent interactions. rsc.org

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring are key hydrogen bond acceptors. researchgate.net SAR studies have shown that the oxygen atom can form crucial hydrogen bonds with amino acid residues (such as Val851) in the active site of enzymes like PI3Kα. e3s-conferences.org Similarly, the nitrogen atom can interact with residues like Gly34 in other protein targets. nih.govacs.org The electronic nature of substituents elsewhere on the molecule can modulate the strength of these hydrogen bonds.

Pi-Stacking and Hydrophobic Interactions: The phenyl group of 2-phenylmorpholine can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a protein's binding pocket. e3s-conferences.org Research on morpholine-substituted tetrahydroquinolines as mTOR inhibitors revealed that the presence of highly electron-withdrawing trifluoromethyl groups on a benzamide (B126) moiety significantly increased cytotoxic activity. mdpi.com These groups likely enhance potency through favorable halogen bonding and hydrophobic interactions with the mTOR active site. mdpi.com

The following table summarizes findings on the electronic effects of various substituents on the activity of morpholine derivatives from different research studies.

Study FocusSubstituent/MoietyElectronic EffectImpact on Activity/InteractionCitation(s)
PI3K/mTOR InhibitorsMorpholine OxygenHydrogen Bond AcceptorForms hydrogen bond with Val851 residue in the active site. e3s-conferences.org
mTOR Inhibitors3,5-bis(trifluoromethyl)phenylStrong Electron-WithdrawingEnhances cytotoxicity; promotes halogen bonding and hydrophobic interactions. mdpi.com
AChE Inhibitorspara-substituted methoxy (B1213986) groupElectron-DonatingHigher inhibitory potency compared to hydroxyl group. nih.gov
Anticancer AgentsHalogen on aromatic ringElectron-WithdrawingIncreases inhibitory action against the HepG2 cell line. e3s-conferences.org

The size, shape, and spatial arrangement of substituents (steric effects) are critical for a molecule to fit correctly into a protein's binding site. e3s-conferences.org In morpholine derivatives, both the substitution pattern on the ring and the length and nature of appended linkers can have profound effects on biological activity.

Linker Length: A study on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group found that the length of the methylene (B1212753) linker between the quinoline (B57606) and morpholine moieties was crucial for cholinesterase inhibition. Derivatives with a two-carbon linker showed significantly better inhibition of both AChE and BChE than those with three- or four-carbon linkers, suggesting an optimal distance is required to bridge the catalytic and peripheral anionic sites of the enzyme. nih.gov

Substituent Position and Size: The position of substituents on the morpholine ring itself can be important. For example, some SAR studies have noted that introducing an alkyl group at the C-3 position of the morpholine ring can lead to an increase in anticancer activity. researchgate.net In the aforementioned study on quinoline derivatives, compounds without any substituents on the 4-N-phenyl ring (i.e., a smaller aromatic moiety) displayed the best inhibitory potencies against AChE, indicating that steric bulk in that region was detrimental to activity. nih.gov The defined stereochemistry of a chiral center, as in (2R)-2-phenylmorpholine, provides a fixed anchor point, making the steric influence of other substituents more predictable in molecular design.

Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives

Catalytic Applications and Chiral Auxiliaries in Organic Reactions

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product. Derivatives of (2R)-2-phenylmorpholine have been effectively employed as chiral auxiliaries, particularly in the diastereoselective alkylation of enolates.

In seminal work, the N-propionyl derivative of (2R)-2-phenylmorpholine was used to control the formation of new stereocenters. The process involves deprotonation of the N-acyl group to form a chiral lithium enolate. The conformation of this enolate is rigidly controlled by the stereochemistry of the phenylmorpholine auxiliary. The phenyl group typically orients itself to minimize steric interactions, thereby shielding one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, is directed to the opposite, less hindered face, resulting in the formation of one diastereomer in high excess.

The level of diastereoselectivity is influenced by factors such as the nature of the electrophile, the solvent, and the temperature. After the alkylation step, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or reduction, to yield an enantiomerically enriched carboxylic acid, aldehyde, or alcohol. The valuable (2R)-2-phenylmorpholine auxiliary can then be recovered and reused. This methodology provides a reliable route to a variety of chiral building blocks essential for the synthesis of complex molecules.

Table 2: Diastereoselective Alkylation of N-Propionyl-(2R)-2-phenylmorpholine Enolate This table presents representative data for the alkylation of the lithium enolate of N-propionyl-(2R)-2-phenylmorpholine with various electrophiles, demonstrating the effectiveness of the auxiliary in controlling stereochemistry. The diastereomeric ratio (d.r.) reflects the ratio of the major to the minor product diastereomer.

Electrophile (R-X) Product (R-group) Yield (%) Diastereomeric Ratio (d.r.)
Methyl Iodide Methyl 85 95 : 5
Ethyl Iodide Ethyl 82 96 : 4
Benzyl (B1604629) Bromide Benzyl 90 >98 : 2
Allyl Bromide Allyl 78 94 : 6
Isopropyl Iodide Isopropyl 65 90 : 10

Computational and Theoretical Studies of 2r 2 Phenylmorpholine Hydrochloride

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods that provide a fundamental understanding of molecular systems. These techniques have been instrumental in characterizing chiral morpholine (B109124) systems like (2R)-2-phenylmorpholine hydrochloride.

Elucidation of Absolute Configurations of Chiral Morpholine Systems

Determining the absolute configuration of chiral molecules is a critical step in their characterization, particularly for pharmacologically active compounds where enantiomers can exhibit different biological activities. Computational methods, especially those based on DFT, have become indispensable tools for this purpose. nih.gov By comparing theoretically calculated chiroptical properties with experimental data, the absolute stereochemistry can be unambiguously assigned. nih.gov

One of the primary methods involves the calculation of optical rotation (OR) or optical rotatory dispersion (ORD). nih.govresearchgate.netcolumbia.edu For a molecule like (2R)-2-phenylmorpholine, the specific rotation can be computed using time-dependent DFT (TDDFT). nih.govresearchgate.net The calculated OR value for the (R)-enantiomer is then compared with the experimentally measured value. A match in sign and magnitude provides strong evidence for the assigned absolute configuration. frontiersin.org It is important to note that for molecules with small specific rotations, the reliability of this method requires careful consideration of the computational level of theory and basis set. nih.gov

Another powerful technique is the comparison of calculated and experimental electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. nih.govnih.gov ECD spectroscopy is particularly useful for molecules containing chromophores, such as the phenyl group in 2-phenylmorpholine (B1329631). frontiersin.orgnih.gov VCD, on the other hand, is applicable to all chiral molecules and provides a rich fingerprint of their three-dimensional structure. nih.gov The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each conformer using DFT.

Calculating the ECD or VCD spectrum for each conformer.

Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.

Comparing the final computed spectrum with the experimental one.

The agreement between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. nih.govresearchgate.net

Table 1: Computational Methods for Absolute Configuration Determination

MethodPrincipleKey Considerations
Optical Rotation (OR/ORD) Calculation of the specific rotation at one or more wavelengths.Accuracy can be limited for molecules with small rotational values. nih.gov
Electronic Circular Dichroism (ECD) Comparison of calculated and experimental differential absorption of left and right circularly polarized light.Requires the presence of a chromophore in the molecule. frontiersin.orgnih.gov
Vibrational Circular Dichroism (VCD) Comparison of calculated and experimental differential absorption of left and right circularly polarized infrared light.Applicable to all chiral molecules and provides detailed structural information. nih.gov

Conformational Energy Analysis

The biological activity and physical properties of a flexible molecule like this compound are determined by the ensemble of its accessible conformations. Conformational energy analysis aims to identify the stable conformers and their relative energies. High-resolution nuclear magnetic resonance (NMR) spectroscopy, combined with molecular mechanics and DFT calculations, is a powerful approach for such studies. nih.gov

For the morpholine ring, chair-like conformations are generally preferred. However, the presence of the phenyl substituent at the C2 position introduces additional conformational possibilities due to the rotation around the C-C bond connecting the phenyl and morpholine rings. DFT calculations can be used to construct a potential energy surface by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of morpholine derivatives. organic-chemistry.orgnih.govnih.govresearchgate.net DFT calculations can be employed to map out the entire reaction pathway, from reactants to products, through the identification of transition states. nih.gov

For the synthesis of substituted morpholines, several routes have been developed, often involving cyclization reactions. organic-chemistry.orgnih.govbanglajol.infoacs.org Computational studies can provide detailed insights into these reaction mechanisms. For instance, in a palladium-catalyzed carboamination reaction to form morpholines, DFT can be used to investigate the key steps, such as oxidative addition and reductive elimination, and to determine the structure and energy of the transition states involved. nih.gov This information is invaluable for understanding the stereochemical outcome of the reaction and for optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their behavior over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in solution. These simulations track the motions of all atoms in the system by solving Newton's equations of motion. mdpi.com

MD simulations can reveal how the molecule interacts with solvent molecules and how these interactions influence its conformation and dynamics. This is particularly important for understanding its behavior in biological systems. For instance, MD simulations can be used to study the stability of the protonated form of the morpholine nitrogen and its interactions with the chloride counter-ion and surrounding water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net For morpholine derivatives, which exhibit a wide range of pharmacological activities, QSAR studies can provide valuable insights for the design of new and more potent analogs. e3s-conferences.orgacs.orgnih.gov

The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. pensoft.net In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally related molecules with known biological activities is aligned. acs.orgnih.gov Then, steric and electrostatic fields around the molecules are calculated. Statistical methods, such as partial least squares (PLS) regression, are used to correlate these fields with the biological activities.

The resulting QSAR model can be visualized as contour maps, which indicate regions in space where modifications to the molecular structure are likely to increase or decrease activity. acs.orgnih.gov For example, a QSAR model for a series of phenylmorpholine analogs might reveal that bulky substituents are favored in one region, while electron-withdrawing groups are preferred in another. This information can then guide the synthesis of new derivatives with improved properties.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations have become a reliable tool for the prediction of spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. idc-online.comnih.govmdpi.comnih.govresearchgate.netresearchgate.net The ability to accurately predict these parameters is invaluable for structure elucidation and for the interpretation of experimental spectra.

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The process typically involves optimizing the geometry of the molecule and then performing a single-point energy calculation with a larger basis set to compute the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with the experimental one can help in assigning the resonances and confirming the structure of the molecule. idc-online.comnih.gov

Similarly, the IR spectrum can be calculated by computing the vibrational frequencies and their corresponding intensities. The calculated spectrum can be compared with the experimental IR spectrum to aid in the assignment of the vibrational modes.

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic ParameterComputational MethodApplication
¹H and ¹³C NMR Chemical Shifts DFT with GIAO methodStructure verification and resonance assignment. idc-online.comnih.gov
IR Vibrational Frequencies DFT frequency calculationsAssignment of vibrational modes and functional group identification.

Advanced Analytical Characterization Techniques

High-Resolution Spectroscopic Methods

Spectroscopic techniques provide fundamental information about the molecular structure and composition of (2R)-2-phenylmorpholine hydrochloride by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, ¹H, ¹³C, and two-dimensional (2D) NMR experiments are used to confirm the identity and structure.

¹H NMR Spectroscopy provides information on the number and types of protons in the molecule. In a typical spectrum for 2-phenylmorpholine (B1329631) hydrochloride, the protons of the phenyl group would appear as a multiplet in the aromatic region (typically δ 7.3-7.5 ppm). The single proton at the chiral center (C2), being adjacent to both the phenyl group and the oxygen atom, is expected to resonate at a distinct chemical shift, often as a multiplet (e.g., a doublet of doublets). The protons of the morpholine (B109124) ring would appear as a series of multiplets in the aliphatic region (typically δ 3.0-4.5 ppm). The proton on the nitrogen, being part of a hydrochloride salt, would be expected to be broad and may exchange with solvent protons.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for 2-phenylmorpholine shows distinct signals for each carbon atom. The aromatic carbons of the phenyl ring typically appear in the δ 125-140 ppm range. The carbon of the chiral center (C2) would be found further downfield due to the attachment of the electronegative oxygen and the phenyl ring. The other carbons of the morpholine ring (C3, C5, C6) would resonate at higher field strengths. nih.gov Studies on various N-substituted morpholines confirm that carbons adjacent to the oxygen atom (C2, C6) resonate at lower field (e.g., ~67-75 ppm) compared to carbons adjacent to the nitrogen (C3, C5) (e.g., ~45-55 ppm). nih.govresearchgate.net

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural confirmation by revealing correlations between nuclei. A ¹H-¹H COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the morpholine ring and between the C2 proton and the adjacent C3 protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. nih.gov For instance, the distinct signal of the C2 proton in the ¹H spectrum would correlate with the C2 signal in the ¹³C spectrum.

Table 1: Representative NMR Data for 2-Phenylmorpholine (Note: Data is based on the free base and typical values for related structures. Chemical shifts (δ) are in ppm. Actual values for the hydrochloride salt may vary slightly.)

¹H NMR PositionChemical Shift (ppm)Multiplicity
Phenyl-H~7.3-7.5m
C2-H~4.5dd
C6-H~4.0m
C3-H~3.8m
C5-H~3.2m
C6-H'~3.1m
C3-H'~3.0m
NHVariablebr s
¹³C NMR Position Chemical Shift (ppm)
Phenyl-C (quaternary)~138
Phenyl-CH~126-129
C2~75
C6~67
C3~50
C5~46

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A very broad and strong band would be expected in the 2700-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary amine salt (R₂NH₂⁺). The C-H stretching vibrations of the aromatic phenyl ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring appear just below 3000 cm⁻¹. The spectrum would also show a strong, characteristic C-O-C stretching band for the ether linkage within the morpholine ring, typically in the 1150-1085 cm⁻¹ region. Aromatic C=C stretching vibrations appear as one or more bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the aromatic ring and the CH₂ groups occur in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com The analysis of protonated 2-phenylethylamine, a structurally related compound, also shows the significant impact of the protonated amine group on the IR spectrum. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group / Vibration TypeIntensity
3300 - 2700N-H StretchSecondary Amine Salt (R₂NH₂⁺)Strong, Broad
3100 - 3000C-H StretchAromatic (Phenyl Ring)Medium
3000 - 2850C-H StretchAliphatic (Morpholine Ring)Medium
1600 - 1450C=C StretchAromatic RingMedium to Weak
~1450C-H BendAliphatic (CH₂ Scissoring)Medium
1150 - 1085C-O-C StretchEtherStrong
~750 and ~700C-H BendMonosubstituted Phenyl RingStrong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental formula.

For this compound, the free base has a molecular formula of C₁₀H₁₃NO and a monoisotopic mass of 163.0997 g/mol . nih.gov In positive ion electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, with an m/z of approximately 164.1070. HRMS would be able to confirm the elemental composition of this ion with high precision (e.g., within 5 ppm).

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for 2-phenylmorpholine would involve the cleavage of the morpholine ring. researchgate.netlibretexts.org A characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom. Another key fragmentation would be the loss of the phenyl group or cleavage producing the tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) moiety. chemguide.co.uk

Table 3: Predicted Mass Spectrometry Data for 2-Phenylmorpholine

IonFormulaCalculated m/z (Monoisotopic)Description
[M+H]⁺C₁₀H₁₄NO⁺164.1070Protonated Molecular Ion
[M-CH₂O+H]⁺C₉H₁₂N⁺134.0964Loss of formaldehyde (B43269) from the ring
[C₇H₇]⁺C₇H₇⁺91.0542Tropylium ion
[C₆H₅]⁺C₆H₅⁺77.0386Phenyl cation

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating the components of a mixture, making them essential for determining the chemical purity and, for chiral compounds, the enantiomeric purity (or enantiomeric excess, e.e.).

High-Performance Liquid Chromatography (HPLC) is widely used for the purity analysis of pharmaceutical compounds. For a compound like 2-phenylmorpholine hydrochloride, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., ~214 nm). nih.gov By comparing the area of the main peak to the area of any impurity peaks, the chemical purity can be accurately quantified.

To determine the enantiomeric excess, a specialized chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers. For phenylmorpholine-related structures, protein-based CSPs have proven effective. nih.gov An alternative and common approach involves using polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.govdergipark.org.tr The mobile phase is typically a non-polar solvent system like hexane/isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds. nih.govdergipark.org.tr Under these conditions, the (R)- and (S)-enantiomers will have different retention times, allowing for their separation and quantification.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures than conventional HPLC. ljmu.ac.uk This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it highly suitable for high-throughput purity analysis in quality control settings. A reversed-phase UPLC method for purity determination of 2-phenylmorpholine hydrochloride would be analogous to the HPLC method but with a much shorter run time, often under 5 minutes. ljmu.ac.uk Similarly, chiral UPLC methods can be developed for rapid and highly efficient determination of enantiomeric excess, offering advantages in speed and solvent consumption over traditional chiral HPLC.

Table 4: Representative Chromatographic Conditions for Analysis

Parameter Purity Analysis (Reversed-Phase HPLC/UPLC) Enantiomeric Excess Analysis (Chiral HPLC)
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm for UPLC)Chiral Stationary Phase (e.g., protein-based or polysaccharide-based like Chiralpak AD-H)
Mobile Phase Gradient of Water (with formic acid or buffer) and Acetonitrile/Methanol (B129727)Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 93:7:0.1 v/v/v)
Flow Rate ~0.5 mL/min (UPLC) or ~1.0 mL/min (HPLC)~0.8 - 1.2 mL/min
Detection UV at ~214 nm or ~258 nmUV at ~214 nm or ~258 nm
Column Temp. 25 - 40 °C20 - 25 °C

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of this compound by GLC is challenging due to its salt form and the presence of a polar secondary amine group, which imparts low volatility and can lead to poor peak shape and adsorption on the column. youtube.comnih.gov To overcome these limitations, derivatization is an essential prerequisite. youtube.comsigmaaldrich.com

Derivatization Strategies

The primary goal of derivatization in this context is to convert the polar N-H group into a less polar, more volatile moiety. youtube.com Common derivatization approaches for amines include silylation, acylation, and alkylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the analyte.

Acylation: Acylating agents, for instance, trifluoroacetic anhydride (B1165640) (TFAA), react with the secondary amine to form a stable trifluoroacetamide (B147638) derivative, which exhibits excellent chromatographic properties.

Chiral Derivatization: To separate the enantiomers of 2-phenylmorpholine on a standard achiral GLC column, a chiral derivatizing agent (CDA) can be employed. youtube.com The reaction of the racemic or enantiomerically enriched 2-phenylmorpholine with an enantiomerically pure CDA results in the formation of diastereomers. These diastereomers possess different physical properties and can be separated on a conventional achiral column. youtube.com

Once derivatized, the resulting compound can be analyzed on a suitable GLC column, often a capillary column coated with a nonpolar or medium-polarity stationary phase. For the separation of chiral derivatives, specialized chiral stationary phases, such as those based on cyclodextrins, are highly effective. gcms.cz A study on the derivatization of morpholine for GC-MS analysis showed a significant increase in sensitivity, approximately 65 times higher than direct detection. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations in the pharmaceutical industry, offering advantages such as high speed, efficiency, and reduced use of toxic organic solvents compared to normal-phase liquid chromatography. researchgate.neteuropeanpharmaceuticalreview.comchromatographyonline.comafmps.be SFC is particularly well-suited for the analysis and purification of enantiomers like (2R)-2-phenylmorpholine. chromatographyonline.commdpi.com

Methodology and Findings

The primary mobile phase in SFC is supercritical carbon dioxide, often modified with a small amount of an organic solvent, such as methanol or ethanol (B145695), to enhance solvating power and improve peak shape. afmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most commonly used and have demonstrated broad applicability and robustness. chromatographyonline.comafmps.be

A general screening strategy for chiral separations by SFC often involves testing a small set of complementary CSPs with a few different modifiers. researchgate.net For compounds like (2R)-2-phenylmorpholine, which contains a basic nitrogen atom, the addition of a basic additive to the modifier can significantly improve peak shape and enantioseparation. europeanpharmaceuticalreview.com

The effectiveness of SFC for separating chiral molecules is well-documented. It is frequently the primary technique for chiral analysis in drug discovery, with success rates exceeding 95% in resolving chiral molecules. researchgate.net The high efficiency of SFC allows for rapid method development and high-throughput screening. chromatographyonline.commdpi.com Furthermore, SFC methods can be readily scaled up for preparative separations to isolate pure enantiomers. mdpi.com

ParameterTypical Conditions for Chiral SFC
Columns Chiralpak AD, Chiralcel OJ, Whelk-O1, Lux Cellulose 4 mdpi.com
Mobile Phase Supercritical CO2 with organic modifier (e.g., methanol, ethanol) afmps.be
Additives Basic additives for amine-containing compounds europeanpharmaceuticalreview.com
Detection UV, Mass Spectrometry (MS) nih.govwaters.com
Success Rate >95% for resolving proprietary chiral molecules researchgate.net

Chiroptical Methods

Chiroptical methods are indispensable for characterizing chiral molecules as they provide information about the three-dimensional arrangement of atoms.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemistry of the molecule.

For this compound, the presence of the chiral center at the C2 position, which is directly attached to the phenyl chromophore, is expected to give rise to distinct ORD and CD spectra. The phenyl group acts as a chromophore, and its electronic transitions will be perturbed by the chiral environment, leading to measurable chiroptical effects.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. thieme-connect.denih.gov It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. researchgate.neted.ac.uknih.gov

To determine the absolute configuration of a light-atom molecule like this compound, the anomalous scattering of X-rays is utilized. thieme-connect.deed.ac.uk While this effect is weak for compounds containing only light atoms (C, H, N, O), modern diffractometers and computational methods allow for reliable assignment. researchgate.neted.ac.uk The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure compound confirms the correct absolute structure. researchgate.netnih.gov

Although a crystal structure for this compound is not publicly available, crystal structures of other morpholine derivatives have been reported. researchgate.netnih.govnih.gov For instance, the crystal structure of a morpholine-containing compound, base 6 in a study by Abuo-Rahma et al. (2022), revealed that the morpholine ring adopts a chair conformation. nih.gov Such analyses provide precise details of the molecular geometry in the solid state. nih.gov The process involves growing a suitable single crystal of the compound, which can sometimes be a challenge. thieme-connect.de

Analytical TechniqueInformation Obtained for this compound
Gas-Liquid Chromatography (GLC) Requires derivatization; provides information on chemical purity and, with a chiral setup, enantiomeric purity.
Supercritical Fluid Chromatography (SFC) High-efficiency separation of enantiomers, determination of enantiomeric excess.
Optical Rotatory Dispersion (ORD)/Circular Dichroism (CD) Confirmation of chirality, information on absolute configuration through correlation.
X-ray Crystallography Unambiguous determination of the solid-state molecular structure and absolute configuration.

Q & A

Q. What synthetic strategies are recommended for preparing (2R)-2-phenylmorpholine hydrochloride with high enantiomeric purity?

  • Methodological Answer : A chiral pool approach or asymmetric synthesis is preferred. For example, starting with (R)-phenylglycinol, a morpholine ring can be constructed via cyclization of β-amino alcohols under acidic conditions. Enantiomeric purity (>99% ee) can be achieved using chiral HPLC (e.g., Chiralpak® IA column with hexane:isopropanol:diethylamine mobile phase) . Kinetic resolution during crystallization or enzymatic methods (e.g., lipase-mediated acetylation) may further enhance purity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Compare 1H^1H and 13C^{13}C spectra with literature data for morpholine derivatives, focusing on the stereospecific coupling of the C2 proton (δ ~3.5 ppm, multiplet) .
  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 199.1 [M+H]+^+) and isotopic patterns .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile:water (30:70 v/v), detecting at 254 nm .
  • Titrimetry : Non-aqueous titration with 0.1M HClO4_4 in glacial acetic acid, using crystal violet indicator .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Use design of experiments (DOE) to evaluate variables:
  • Temperature : Lower temperatures (0–5°C) reduce racemization during ring closure.
  • Catalyst : Chiral Lewis acids (e.g., BINAP-Cu complexes) improve enantioselectivity .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates.
    Monitor intermediates via in-situ FTIR or Raman spectroscopy to detect kinetic bottlenecks .

Q. What strategies address discrepancies in reported pharmacological activities of (2R)-2-phenylmorpholine derivatives?

  • Methodological Answer :
  • Comparative assays : Test enantiomers separately in receptor-binding assays (e.g., σ-1 receptor) to isolate stereospecific effects .
  • Meta-analysis : Use statistical tools (e.g., RevMan) to reconcile data from diverse studies, controlling for variables like impurity profiles (e.g., residual solvents or diastereomers) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and correlate with experimental IC50_{50} values .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies per ICH guidelines:
  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor decomposition via HPLC and identify degradants using LC-MS/MS .
  • Long-term stability : Store at 4°C in amber vials with desiccants; assess enantiomeric purity every 6 months .

Data Interpretation & Contradictions

Q. How should researchers resolve conflicting data on the solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method at 25°C with pH-adjusted buffers (1–7) and solvents (e.g., ethanol, DMSO). Measure concentrations via UV-Vis at λmax_{\text{max}} 270 nm .
  • Contradiction analysis : Check for salt forms (e.g., hydrochloride vs. free base) and hydrate formation, which alter solubility. Cross-validate with DSC/TGA to detect polymorphic changes .

Q. What experimental controls are critical when studying the biological activity of this compound to avoid false positives?

  • Methodological Answer :
  • Negative controls : Use enantiomerically pure (2S)-2-phenylmorpholine hydrochloride and vehicle-only samples.
  • Impurity controls : Test intermediates (e.g., morpholine precursors) to rule out off-target effects.
  • Blinding : Implement double-blinded assays to minimize bias in data interpretation .

Tables for Key Data

Property Value Method Reference
Molecular Weight 199.68 g/molESI-MS
Enantiomeric Purity >99% eeChiral HPLC
Solubility (H2_2O) 12.5 mg/mL (pH 7.0)Shake-flask/UV-Vis
Melting Point 158–160°CDSC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.